![molecular formula C15H17NO4S B5819994 4-methoxy-N-(3-methoxybenzyl)benzenesulfonamide](/img/structure/B5819994.png)
4-methoxy-N-(3-methoxybenzyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(3-methoxybenzyl)benzenesulfonamide, also known as MMBBS, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-methoxybenzyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the human carbonic anhydrase enzyme. This enzyme plays a key role in the regulation of acid-base balance in the body, and by inhibiting its activity, 4-methoxy-N-(3-methoxybenzyl)benzenesulfonamide may be able to alter this balance and produce a variety of physiological effects.
Biochemical and Physiological Effects:
4-methoxy-N-(3-methoxybenzyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of the human carbonic anhydrase enzyme and the potential to alter acid-base balance in the body. Additionally, 4-methoxy-N-(3-methoxybenzyl)benzenesulfonamide has been shown to have potential applications in the treatment of conditions such as glaucoma and epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-N-(3-methoxybenzyl)benzenesulfonamide in lab experiments is its potential to inhibit the human carbonic anhydrase enzyme, which may have a variety of applications in the treatment of various medical conditions. However, one limitation of using 4-methoxy-N-(3-methoxybenzyl)benzenesulfonamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research involving 4-methoxy-N-(3-methoxybenzyl)benzenesulfonamide. One potential area of research is the continued exploration of its potential as an inhibitor of the human carbonic anhydrase enzyme, particularly in the treatment of conditions such as glaucoma and epilepsy. Additionally, further research may be needed to better understand the mechanism of action of 4-methoxy-N-(3-methoxybenzyl)benzenesulfonamide and its potential applications in other areas of medical research.
Synthesis Methods
The synthesis of 4-methoxy-N-(3-methoxybenzyl)benzenesulfonamide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with 3-methoxybenzylamine to form the intermediate product, 4-methoxy-N-(3-methoxybenzyl)benzenesulfonyl chloride. This intermediate is then reacted with ammonia to form the final product, 4-methoxy-N-(3-methoxybenzyl)benzenesulfonamide.
Scientific Research Applications
4-methoxy-N-(3-methoxybenzyl)benzenesulfonamide has been used in a variety of scientific research applications, including as a potential inhibitor of the human carbonic anhydrase enzyme. This enzyme is involved in a variety of physiological processes, including the regulation of acid-base balance in the body. By inhibiting this enzyme, 4-methoxy-N-(3-methoxybenzyl)benzenesulfonamide may have potential applications in the treatment of conditions such as glaucoma and epilepsy.
properties
IUPAC Name |
4-methoxy-N-[(3-methoxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-19-13-6-8-15(9-7-13)21(17,18)16-11-12-4-3-5-14(10-12)20-2/h3-10,16H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCQNPXIWKWPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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